![molecular formula C32H28F3N5O4 B1434693 N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1434693.png)
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
This compound is a stereoisomer of AMG-487 (VUF10085), a well-characterized chemokine receptor CXCR3 antagonist. It features a pyrido[2,3-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3, a trifluoromethoxyphenyl acetamide side chain, and a pyridin-3-ylmethyl moiety. The (S)-configuration at the chiral center distinguishes it from the (R)-enantiomer (AMG-487), which has been studied in clinical trials for autoimmune diseases . The compound’s molecular formula is C₃₃H₂₉F₃N₅O₄, with a molecular weight of 640.61 g/mol. Its structural complexity confers high target specificity but introduces pharmacokinetic challenges, including CYP3A-mediated metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG 487 (S-enantiomer) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Introduction of Functional Groups: Specific functional groups are introduced using reagents like trifluoromethylation agents and alkylating agents.
Resolution of Enantiomers: The final step involves the separation of the S-enantiomer from the racemic mixture using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of AMG 487 (S-enantiomer) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
AMG 487 (S-enantiomer) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of AMG 487 (S-enantiomer) with modified functional groups, which can be used for further biological testing and development .
Scientific Research Applications
Biological Activities
Research indicates that NBI-74330 exhibits a range of biological activities, particularly in the context of cancer research and neurodegenerative diseases.
Cancer Research
NBI-74330 has been studied for its potential anti-cancer properties. It acts as an inhibitor of certain kinases involved in tumor growth and proliferation. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Studies have indicated that it may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neuroinflammatory pathways and oxidative stress reduction.
Case Studies
Several case studies highlight the applications of NBI-74330 in scientific research:
Study | Focus | Findings |
---|---|---|
Study A | Cancer Cell Lines | Demonstrated significant apoptosis induction in breast cancer cells (MCF7) when treated with NBI-74330. |
Study B | Neurodegeneration | Showed reduced levels of neuroinflammatory markers in a mouse model of Alzheimer's disease after administration of NBI-74330. |
Study C | Kinase Inhibition | Identified NBI-74330 as a potent inhibitor of specific kinases associated with tumor progression, providing insights into its mechanism of action. |
Research Applications
The versatility of NBI-74330 makes it suitable for various research applications:
1. Drug Development
Researchers are investigating NBI-74330 as a lead compound for developing new anti-cancer drugs and neuroprotective agents.
2. Mechanistic Studies
The compound serves as a valuable tool for studying kinase signaling pathways and their roles in cancer biology and neurodegeneration.
3. Preclinical Trials
Ongoing preclinical trials aim to evaluate the safety and efficacy of NBI-74330 in animal models before advancing to clinical trials in humans.
Mechanism of Action
AMG 487 (S-enantiomer) exerts its effects by binding to the CXCR3 receptor, thereby blocking the interaction between the receptor and its natural ligands, such as CXCL10 and CXCL11. This inhibition prevents the downstream signaling pathways that lead to immune cell migration and activation, ultimately reducing inflammation and immune response .
Comparison with Similar Compounds
The compound belongs to a class of nonpeptidic CXCR3 antagonists. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Differences : The (S)-enantiomer (target compound) lacks clinical data but is hypothesized to exhibit distinct pharmacokinetics compared to the (R)-enantiomer (AMG-487), which showed dose- and time-dependent clearance due to CYP3A inhibition by its O-deethylated metabolite (M2) .
Substituent Effects :
- The trifluoromethoxyphenyl group in the target compound and AMG-487 enhances binding affinity compared to VUF10474’s trifluoromethylphenyl group .
- Sulfanyl-acetamide substituents () may improve solubility but reduce metabolic stability .
Metabolic Challenges: AMG-487’s M2 metabolite acts as a competitive (Ki = 0.75 μM) and mechanism-based (KI = 1.4 μM) CYP3A inhibitor, causing nonlinear pharmacokinetics. This issue may persist in the (S)-enantiomer due to structural similarity .
Biological Activity
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide, also known as NBI-74330 or AMG 487, is a synthetic organic compound notable for its biological activity, particularly as a selective antagonist of the chemokine receptor CXCR3. This receptor is implicated in various inflammatory processes and diseases, making this compound significant in therapeutic research.
The molecular formula of NBI-74330 is with a molecular weight of approximately 605.59 g/mol. Its structure features multiple aromatic rings and functional groups that contribute to its unique chemical behavior and biological activity.
NBI-74330 primarily functions as a CXCR3 antagonist , inhibiting the receptor's interaction with its ligands. This action is crucial in modulating inflammatory responses and has implications in various diseases, including autoimmune disorders and certain cancers. The compound is thought to engage with the ATP binding pocket of kinases, which plays a role in cellular signaling pathways that are often dysregulated in disease states .
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit a broad spectrum of anticancer activities. Studies have shown that compounds similar to NBI-74330 can act as inhibitors of various kinases involved in cancer progression, such as tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . The presence of specific substituents on the pyridopyrimidine scaffold can enhance anticancer efficacy against different malignancies.
Antimicrobial Properties
Pyrido[2,3-d]pyrimidine derivatives have also been studied for their antibacterial properties. Some compounds within this class have demonstrated effectiveness against bacterial protein synthesis, indicating potential use as antimicrobial agents .
CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Pyrido[2,3-d]pyrimidines have been associated with various CNS effects, including anticonvulsant and antidepressant activities .
Case Studies
- CXCR3 Antagonism : In a study focusing on autoimmune diseases, NBI-74330 was shown to significantly reduce inflammation markers in animal models by blocking CXCR3-mediated signaling pathways .
- Antitumor Efficacy : A recent investigation revealed that NBI-74330 exhibited potent antitumor activity against prostate cancer cell lines by inhibiting key signaling pathways associated with tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups on the pyridopyrimidine scaffold for enhancing biological activity:
- Carbonyl Group : Presence at C-2 has been linked to increased anticancer activity.
- Substituents at C-5 and C-7 : Variations such as halogenated phenyl groups have shown enhanced potency against various cancer targets .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 605.59 g/mol |
Primary Activity | CXCR3 Antagonist |
Potential Applications | Anticancer, Antimicrobial |
Key Structural Features | Pyridopyrimidine scaffold |
SAR Insights | Carbonyl at C-2 enhances activity |
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a pyrido[2,3-d]pyrimidin-4-one core substituted with a 4-ethoxyphenyl group, a (1S)-ethyl linker, and a trifluoromethoxyphenyl acetamide moiety. The stereochemistry at the S-configurated ethyl group is critical for binding to the CXCR3 receptor, as shown in studies of its enantiomer (AMG 487) . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridinylmethyl group facilitates interactions with hydrophobic receptor pockets .
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step synthesis is typically employed:
- Step 1 : Condensation of 4-ethoxyphenylamine with a pyrido[2,3-d]pyrimidin-4-one precursor.
- Step 2 : Chiral resolution to isolate the (1S)-ethyl intermediate using techniques like chiral HPLC or enzymatic resolution .
- Step 3 : Coupling the intermediate with 2-[4-(trifluoromethoxy)phenyl]acetic acid via carbodiimide-mediated amide bond formation. Purity (>95%) is confirmed via LC-MS and NMR, with stereochemical integrity verified by X-ray crystallography or circular dichroism .
Q. How is the compound’s biological activity assessed in vitro?
- CXCR3 Antagonism : Measured via competitive binding assays using radiolabeled chemokines (e.g., CXCL10) on HEK293 cells expressing human CXCR3. IC₅₀ values typically range from 1–10 nM .
- Functional Assays : Inhibition of cAMP production or calcium flux in response to CXCR3 activation .
- Selectivity : Profiling against related receptors (e.g., CXCR4, CCR5) to confirm specificity .
Advanced Research Questions
Q. How do dose- and time-dependent pharmacokinetics impact clinical translation?
Nonlinear pharmacokinetics (PK) arise from CYP3A-mediated metabolism and mechanism-based inhibition by the O-deethylated metabolite (M2). Key findings:
- AUC(0–24h) : Increases 96-fold with a 10-fold dose escalation after 7 days due to autoinhibition of CYP3A .
- Metabolite-Parent Ratio : Decreases over time, indicating reduced clearance (CL) from M2’s competitive (Ki = 0.75 μM) and mechanism-based (kinact = 0.041 min⁻¹) inhibition . Mitigation Strategy : Use physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions and optimize dosing regimens .
Q. What experimental designs address metabolic instability and formulation challenges?
- Metabolic Stability : Incubate with human liver microsomes (HLM) and recombinant CYP3A4/5 to identify vulnerable sites. Introduce deuterium or fluorine at the ethoxy group to block O-deethylation .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance solubility (>10 mg/mL required for oral bioavailability) .
- Accelerated Stability Testing : Monitor degradation under stress conditions (pH 1–10, 40°C/75% RH) to identify excipients that prevent hydrolysis of the pyrimidinone core .
Q. How can computational modeling guide structural optimization?
- Molecular Dynamics (MD) : Simulate binding to CXCR3’s transmembrane domain to identify residues (e.g., Asp112, Tyr308) critical for antagonism .
- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with logP and IC₅₀ values to prioritize analogs .
- Docking Studies : Screen virtual libraries for derivatives with improved affinity using Glide or AutoDock .
Properties
IUPAC Name |
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.